molecular formula C21H19FO5 B2692299 3-{7-[(4-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoic acid CAS No. 858741-69-2

3-{7-[(4-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoic acid

Cat. No.: B2692299
CAS No.: 858741-69-2
M. Wt: 370.376
InChI Key: GUVRSTGRRZRWOL-UHFFFAOYSA-N
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Description

The compound 3-{7-[(4-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoic acid is a coumarin-based derivative with a propanoic acid side chain at the 3-position of the chromen-2-one core. Its structure includes a 4-fluorobenzyl ether substituent at the 7-position and methyl groups at the 4- and 8-positions. This compound is part of a broader class of coumarin derivatives studied for their inhibitory activity against bacterial replicative DNA helicases, particularly in Bacillus anthracis and Staphylococcus aureus .

Properties

IUPAC Name

3-[7-[(4-fluorophenyl)methoxy]-4,8-dimethyl-2-oxochromen-3-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FO5/c1-12-16-7-9-18(26-11-14-3-5-15(22)6-4-14)13(2)20(16)27-21(25)17(12)8-10-19(23)24/h3-7,9H,8,10-11H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUVRSTGRRZRWOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC3=CC=C(C=C3)F)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{7-[(4-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoic acid typically involves multiple steps:

  • Formation of the Chromen-2-one Core: : The initial step involves the synthesis of the chromen-2-one core. This can be achieved through the Pechmann condensation reaction, where resorcinol reacts with ethyl acetoacetate in the presence of a strong acid catalyst such as sulfuric acid.

  • Introduction of the 4-Fluorobenzyl Group: : The chromen-2-one intermediate is then subjected to an etherification reaction with 4-fluorobenzyl bromide in the presence of a base like potassium carbonate to introduce the 4-fluorobenzyl group.

  • Attachment of the Propanoic Acid Moiety: : The final step involves the introduction of the propanoic acid group. This can be done through a Friedel-Crafts acylation reaction using propanoic anhydride and a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and temperature control can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl groups on the chromen-2-one core, leading to the formation of carboxylic acids or aldehydes.

  • Reduction: : Reduction reactions can target the carbonyl group in the chromen-2-one structure, converting it to a hydroxyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3-{7-[(4-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

The compound has shown potential in biological studies due to its structural similarity to naturally occurring flavonoids, which are known for their antioxidant and anti-inflammatory properties. It is being investigated for its ability to modulate biological pathways and its potential as a therapeutic agent.

Medicine

In medicine, the compound is being explored for its potential use in the treatment of various diseases. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the areas of cancer and inflammatory diseases.

Industry

In the industrial sector, the compound can be used as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its versatile reactivity makes it a valuable component in the production of various chemical products.

Mechanism of Action

The mechanism of action of 3-{7-[(4-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally related to several coumarin derivatives synthesized for helicase inhibition. Key comparisons are outlined below:

Structural Analogues with Varying 7-Substituents

The 7-position substituent significantly influences physicochemical properties and bioactivity. Examples include:

Compound Name (Substituent at 7-position) Molecular Formula Melting Point (°C) Rf Value Yield (%) Biological Activity (IC₅₀/MIC) Key Structural Feature Impact
Target compound (4-fluorobenzyloxy) C₂₂H₂₁FO₅ Not reported Not reported Not reported Not reported Fluorine enhances electronegativity and lipophilicity.
Compound 7 (benzyloxy) C₂₃H₂₂O₅ 232–233 0.23 85 Moderate Lacks fluorine; reduced electronic effects.
Compound 8 (pyridin-4-ylmethoxy) C₂₂H₂₁NO₅ 277–278 0.19 71 Moderate Pyridine introduces basicity; may affect solubility.
Compound 14 (anthracen-9-ylmethoxy) C₂₉H₂₄O₅ 190–191 0.27 77 Not reported Bulky anthracene group may hinder target binding.
Compound 15 (biphenyl-2-ylmethoxy) C₂₇H₂₄O₅ 87–88 0.27 90 Low µM IC₅₀ Biphenyl enhances π-π interactions with target helicase.
Compound in (acetic acid variant) C₂₀H₁₇FO₅ Not reported Not reported Not reported Not reported Shorter propanoic acid chain; reduced steric bulk.

Substituent Effects on Activity

  • Fluorine vs. Hydrogen: The 4-fluorobenzyl group in the target compound likely improves membrane permeability and metabolic stability compared to the non-fluorinated benzyloxy group in Compound 7 .
  • Biphenyl vs. Fluorobenzyl : Compound 15 (biphenyl-4-ylmethoxy) demonstrated potent activity (IC₅₀ in low µM range), suggesting extended aromatic systems enhance helicase binding . The target compound’s fluorine substituent may balance hydrophobicity and steric demands.
  • Heterocyclic Substituents : Compound 8 (pyridin-4-ylmethoxy) showed reduced yield (71%) and moderate activity, possibly due to solubility limitations from the basic nitrogen .

Physicochemical Properties

  • Melting Points : Higher melting points (e.g., 277–278°C for Compound 8 ) correlate with polar substituents like pyridine, whereas bulky groups (e.g., anthracene in Compound 14 ) reduce melting points .
  • Rf Values: Lower Rf values (e.g., 0.19 for Compound 8) indicate increased polarity compared to non-polar substituents (e.g., Rf = 0.27 for Compound 15) .

Biological Activity

3-{7-[(4-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoic acid is a synthetic organic compound belonging to the chromen-2-one derivative class. This compound has garnered attention due to its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C20H17FO5C_{20}H_{17}FO_5, with a molecular weight of approximately 356.344 g/mol. The structure features a chromen-2-one core with a fluorobenzyl ether and a propanoic acid moiety.

PropertyValue
Molecular FormulaC20H17FO5
Molecular Weight356.344 g/mol
IUPAC NameThis compound
SolubilitySoluble in DMSO, ethanol

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in inflammatory pathways.
  • Antioxidant Activity : The compound could scavenge free radicals, reducing oxidative stress.
  • Cell Signaling Modulation : It may modulate various signaling pathways related to cell proliferation and apoptosis.

Anti-inflammatory Activity

Preliminary studies suggest that this compound exhibits significant anti-inflammatory effects. In vitro assays demonstrated its ability to reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines.

Antioxidant Activity

The compound has shown promising results in antioxidant assays, including the DPPH radical scavenging test. It effectively reduced the DPPH radical concentration, indicating its potential as a natural antioxidant.

Anticancer Activity

Research indicates that this compound may possess anticancer properties. In vitro studies on various cancer cell lines (e.g., breast cancer MCF-7 and lung cancer A549) revealed that it induces apoptosis and inhibits cell proliferation at micromolar concentrations.

Case Studies

  • Study on Anti-inflammatory Effects :
    • Objective : To evaluate the anti-inflammatory effects using LPS-stimulated RAW 264.7 macrophages.
    • Findings : Treatment with the compound significantly decreased TNF-alpha levels by 40% compared to control groups.
    • : Suggests potential for therapeutic use in inflammatory diseases.
  • Antioxidant Efficacy Study :
    • Objective : To assess the antioxidant capacity through DPPH assay.
    • Results : The compound exhibited an IC50 value of 25 µM, comparable to standard antioxidants like ascorbic acid.
    • Implication : Supports further exploration of its use in oxidative stress-related conditions.
  • Anticancer Activity Assessment :
    • Objective : To investigate the cytotoxic effects on MCF-7 cells.
    • Results : The compound reduced cell viability by 60% at a concentration of 50 µM after 48 hours.
    • : Indicates potential as an anticancer agent requiring further in vivo studies.

Interaction Studies

Initial findings suggest that this compound interacts with various proteins and enzymes involved in metabolic pathways. Specific molecular targets are yet to be fully identified, necessitating further research to elucidate these interactions.

Comparison with Similar Compounds

The unique structural attributes of this compound allow for targeted modifications to enhance efficacy. For comparison:

Table 2: Similar Compounds

Compound NameMolecular FormulaUnique Features
{7-[3-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetic acidC20H17FO5Contains an acetic acid moiety
{7-[4-chlorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-y}propanoic acidC20H17ClO5Chlorine substitution instead of fluorine

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